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Red 30

Cat. No.: B1170523
CAS No.: 1342-89-8
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Description

Historical Trajectories and Chemical Nomenclature of D&C Red 30

The journey of synthetic pigments began in the mid-19th century, with the discovery of mauveine by William Perkin, which was followed by the development of azo dyes. researchgate.net While D&C this compound's specific origins are tied to the advancements in thioindigoid chemistry, the broader history of synthetic organic pigments paved the way for its creation and use. researchgate.netscribd.com The development of these pigments offered a wide array of colors for various applications, including textiles, printing inks, and artists' materials. researchgate.net

The nomenclature of D&C this compound is multifaceted, reflecting its various identifiers across different systems and regions. Its chemical name is 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one. cosmeticsinfo.org In the Colour Index, it is designated as CI 73360. tiiips.com The "D&C" in its name signifies its approval by the U.S. Food and Drug Administration (FDA) for use in drugs and cosmetics. paulaschoice.de The compound is also known by its CAS Registry Number, 2379-74-0. nih.gov

The table below provides a summary of the key identifiers for D&C this compound.

Identifier TypeIdentifierSource
IUPAC Name(2E)-6-chloro-2-(6-chloro-4-methyl-3-oxo-1-benzothiophen-2-ylidene)-4-methyl-1-benzothiophen-3-one nih.gov
CAS Number2379-74-0 nih.gov
Colour Index (CI)73360 tiiips.com
EC Number219-163-6 nih.gov
UNII2S42T2808B nih.gov

Evolution of Research Perspectives on Thioindigoid Pigments

Thioindigoid pigments, the class to which D&C this compound belongs, are characterized by their core structure derived from thioindigo (B1682309). Research into these pigments has evolved from initial synthesis and color property characterization to more in-depth studies of their chemical and physical properties. Modern research often employs advanced analytical techniques to understand their behavior in various matrices and to identify and characterize any impurities. researchgate.netresearchgate.net

A notable area of research has been the identification of impurities in commercial batches of these color additives. For instance, studies have identified and characterized compounds like 7-chloro-5-methyl-2H-1,4-benzothiazin-3(4H)-one (BTZ) in D&C Red No. 30, which can arise as a side-reaction product during manufacturing. researchgate.net The development of sophisticated analytical methods, such as high-speed counter-current chromatography and ultra-high-performance liquid chromatography (UHPLC), has been crucial in separating and identifying such impurities. researchgate.netresearchgate.net This focus on purity is essential for regulatory compliance and for ensuring the consistent performance of the pigment.

Scope and Significance of Contemporary D&C this compound Research

Current research on D&C this compound continues to explore its properties and applications. One significant area of investigation is its physical characteristics, such as its crystal structure and dielectric properties. nih.gov Understanding these properties is vital for its application in various formulations.

The insolubility of D&C this compound in water makes it a pigment, and it is often used in its lake form. cosmeticsinfo.org D&C this compound Lake is produced by adsorbing the water-soluble dye onto a substrate, rendering it insoluble. specialchem.com This process enhances its stability for use in products like tablet coatings and cosmetics. atamanchemicals.com Contemporary research also involves developing and validating analytical methods to quantify the pure color content and any impurities in commercial samples. oup.com This ensures adherence to regulatory standards set by bodies like the FDA. fda.gov

The table below outlines some of the key chemical and physical properties of D&C this compound.

PropertyValueSource
Molecular FormulaC18H10Cl2O2S2 nih.gov
Molecular Weight393.3 g/mol nih.gov
Boiling Point529.1ºC at 760mmHg chemsrc.com
Flash Point273.8ºC chemsrc.com
Density1.583g/cm3 chemsrc.com

Properties

CAS No.

1342-89-8

Molecular Formula

La2O3

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of D&c Red 30

Advanced Synthetic Routes for Thioindigoid Pigments

The synthesis of thioindigoid pigments is a well-established area of industrial organic chemistry. These pigments are structurally characterized by a central carbon-carbon double bond that connects two benzothiophenone units, forming a largely planar and conjugated system responsible for their color. scribd.comresearchgate.net

Precursor Chemistry and Reaction Pathways

The foundational synthetic route to the parent compound, thioindigo (B1682309), begins with thiosalicylic acid. wikipedia.org This precursor undergoes alkylation with chloroacetic acid, leading to a thioether intermediate. This intermediate is then cyclized to form 2-hydroxythianaphthene, which is subsequently converted to thioindigo through an oxidative coupling reaction that joins two molecules together. scribd.comwikipedia.org

The synthesis of D&C Red 30, identified chemically as 6,6'-dichloro-4,4'-dimethylthioindigo, employs the same fundamental reaction pathway but utilizes specifically substituted precursors to achieve its final molecular structure. nih.govfda.gov The synthesis relies on the cyclization and subsequent oxidative coupling of substituted phenylthioglycolic acids or their acid chlorides. scribd.com For D&C this compound, the specific precursor required is a chloro- and methyl-substituted derivative, logically deduced as 5-chloro-3-methyl-2-(carboxymethylthio)benzoic acid . The reaction pathway involves the formation of a 6-chloro-4-methyl-3-hydroxy-1-benzothiophene-2-carboxylic acid intermediate, which then undergoes oxidative dimerization to yield the final pigment.

Table 1: Precursors in Thioindigoid Pigment Synthesis
Final PigmentKey Precursor(s)Chemical Class
ThioindigoThiosalicylic acid, Chloroacetic acidCarboxylic Acids
D&C this compound (6,6'-dichloro-4,4'-dimethylthioindigo)5-chloro-3-methyl-2-(carboxymethylthio)benzoic acidSubstituted Phenylthioglycolic Acid

Optimization of Reaction Conditions for D&C this compound Synthesis

To achieve high yield, purity, and the desired crystalline form of D&C this compound, rigorous optimization of reaction conditions is essential. The specific parameters of industrial synthesis are typically proprietary, but established chemical principles guide the process. tiiips.com

Critical factors include precise control over temperature, the selection of an appropriate solvent system, and the strategic use of catalysts. The cyclization and oxidative coupling stages are particularly sensitive. Temperature control during oxidation is vital to prevent the formation of impurities and to ensure the formation of the desired trans-isomer, which is more stable and provides the desired color. rsc.orgdiva-portal.org The solvent system influences not only reaction rates but also the crystal growth of the final pigment, which directly impacts its performance properties. scribd.com Modern approaches, including the use of machine learning algorithms, are being explored to predict optimal reaction pathways and conditions for complex organic syntheses. rsc.org

Table 2: Factors for Optimization in D&C this compound Synthesis
ParameterEffect on SynthesisDesired Outcome
TemperatureInfluences reaction rate and selectivity.Controlled to minimize by-products and favor the trans-isomer.
Solvent SystemAffects reactant solubility and influences crystal growth.High yield of the desired polymorph with optimal particle size.
Oxidizing AgentDrives the final oxidative coupling reaction.Efficient conversion to the final pigment without over-oxidation.
pH ControlAffects the reactivity of intermediates during cyclization.Optimized to facilitate key reaction steps and maximize yield.

Post-Synthetic Modification and Derivatization Strategies

Once synthesized, D&C this compound can be further modified to enhance its properties or adapt it for specific applications. These strategies include the formation of lake pigments and the addition of functional groups.

Formation of D&C this compound Lakes and Related Derivatives

D&C this compound is classified as a pigment because it is insoluble in water. cosmeticsinfo.org It is also identified by the name Vat Red 1. atamanchemicals.com The term "lake" refers to a pigment created by precipitating a dye onto an inert substrate with a metal salt. ewg.org In the case of D&C this compound, which is already a pigment, the laking process involves adsorbing or precipitating it onto a substrate like talc (B1216) or alumina. atamanchemicals.comifc-solutions.com

This is achieved by reacting the pigment with precipitants and salts. atamanchemicals.com For example, D&C this compound Talc Lake is produced for use in powder-based cosmetics. ifc-solutions.com This modification alters the pigment's dispersibility and physical properties without changing its fundamental chemical structure. ulprospector.com The resulting lake pigments are highly insoluble and ideal for coloring anhydrous or fat-based formulations. ifc-solutions.com Aluminum salts are also used to create D&C this compound Aluminum Lake, noted for its stability in applications like tablet coatings. atamanchemicals.com

Table 3: Examples of D&C this compound Derivatives
Derivative NameTypeSubstrate/PrecipitantKey Characteristic
D&C this compoundPigmentN/AInsoluble in water, deep pink color. cosmeticsinfo.org
D&C this compound Talc LakeLake PigmentTalcColorant for pressed powders and other cosmetics. atamanchemicals.comifc-solutions.com
D&C this compound Aluminum LakeLake PigmentAluminum SaltOffers stability for tablet coatings and cosmetics. atamanchemicals.com

Functionalization for Enhanced Chemical Reactivity or Stability

The properties of thioindigoid pigments can be fine-tuned through chemical functionalization. The nature and position of substituent groups on the aromatic rings of the thioindigo core significantly impact the pigment's stability, lightfastness, and resistance to solvents and migration. emerald.com

The structure of D&C this compound itself represents a functionalized version of thioindigo, featuring two chlorine atoms and two methyl groups. nih.gov The presence of chlorine atoms is known to improve a pigment's resistance to bleeding and solvents. scribd.com These halogen substituents enhance molecular stability and influence the crystal lattice structure, which are critical for high-performance pigments. emerald.com

More advanced derivatization strategies can involve attaching larger chemical moieties, such as polymers, to the pigment's surface to alter its properties. google.comgoogle.com For instance, attaching hydrophilic groups can improve a pigment's dispersibility in water-based systems. google.com These post-synthetic modifications aim to create functional pigments with tailored characteristics, enhancing processability and the stability of the final application. sunchemical.com

Advanced Analytical Characterization of D&c Red 30

Chromatographic Separation Techniques

Chromatographic methods are pivotal in isolating and purifying D&C Red 30 from complex matrices and for identifying impurities.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of D&C this compound. Reverse-phase HPLC methods are commonly utilized for its separation. sielc.comsielc.com These methods often employ a C18 or a specialized reverse-phase column with low silanol (B1196071) activity. sielc.com A typical mobile phase consists of a gradient of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.comsielc.com

Table 1: HPLC Method Parameters for D&C this compound Analysis
ParameterDetailsSource
Column Newcrom R1 (Reverse Phase) sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid (or Formic Acid for MS) sielc.comsielc.com
Application Separation and isolation of impurities sielc.comsielc.com

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Thin-Layer Chromatography (TLC) in Pigment Analysis

Thin-Layer Chromatography (TLC) is another technique employed in the analysis of D&C this compound and other color additives. TLC separates compounds on a silica (B1680970) gel plate based on their differential migration with a solvent system, which is influenced by factors like weight and polarity. eurofins.com This method allows for the comparison of the migration pattern of a sample to that of a purified standard to identify the presence of the dye. eurofins.com

Historically, TLC has been used to identify the presence of specific dyes in consumer products. waocp.org For instance, TLC analysis was used to identify D&C Red No. 36 in lipsticks that showed mutagenic properties. waocp.org However, for quantitative purposes, TLC methods are often being replaced by more accurate and less labor-intensive techniques like UPLC. researchgate.net In some cases, pigments can be separated by TLC, and their spectra can be recorded directly from the developed spots. researchgate.net

Capillary Electrophoresis (CE) for Compound Resolution

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of synthetic dyes. mst.dk In CE, charged molecules migrate in a capillary filled with an electrolyte under the influence of an electric field. This technique is known for its high separation power, making it suitable for analyzing complex mixtures. mst.dk While specific applications of CE for D&C this compound are not extensively detailed in the provided results, the technique's utility for separating similar dye compounds suggests its potential applicability. mst.dkresearchgate.net Micellar electrokinetic capillary chromatography (MEKC), a mode of CE, has been successfully used for the quantitative analysis of synthetic dyes in cosmetics. mst.dk

Spectroscopic Identification and Structural Elucidation

Spectroscopic techniques are essential for confirming the identity and elucidating the structure of D&C this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a key method for the characterization of D&C this compound, as the color of the pigment is a direct result of its absorption of light in the visible region. The chromophore of D&C this compound, which is the part of the molecule responsible for its color, gives rise to characteristic absorption bands in the UV-Vis spectrum.

The maximum absorption wavelength (λmax) for D&C this compound is typically observed between 542 nm and 546 nm when measured in 1-chloronaphthalene. The interaction of D&C this compound with other materials can cause a shift in its absorption bands. For example, when D&C Red 6 dye is fixed on a P4VP/Mica composite, its absorption bands shift compared to the dye in solution, indicating an interaction between the dye and the composite material. aidic.it UV-Vis spectroscopy is also used in conjunction with liquid chromatography (LC) for the identification of analytes by comparing their UV-visible absorption spectra with those of standards. researchgate.net

Table 2: UV-Vis Spectroscopic Data for D&C this compound
ParameterWavelength (nm)Solvent/MediumSource
λmax 542.0 - 546.01-chloronaphthalene
λmax (on P4VP/Mica) 436 and 540Solid composite aidic.it

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for obtaining a "molecular fingerprint" of D&C this compound. These methods probe the vibrational modes of the molecule's chemical bonds, yielding a unique spectrum that is characteristic of its structure.

FTIR spectroscopy measures the absorption of infrared radiation at various frequencies, corresponding to the vibrational transitions within the molecule. For organic molecules like D&C this compound, characteristic peaks related to functional groups such as C=O (carbonyl), C-Cl (carbon-chlorine), and aromatic C-H bonds can be identified. Analysis of intact, opaque films can be challenging with traditional transmission FTIR, making reflectance techniques like Attenuated Total Reflectance (ATR) more suitable for qualitative analysis. paint.org

Raman spectroscopy, conversely, involves the inelastic scattering of monochromatic light, usually from a laser. paint.org It provides complementary information to FTIR, as different selection rules apply. paint.org Raman is particularly advantageous for analyzing pigments directly within a sample matrix without extensive preparation. paint.org For the analysis of colored materials, the choice of laser wavelength is critical to avoid fluorescence interference, which can obscure the Raman signal. researchgate.net Studies on various dyes have shown that certain laser frequencies, such as 488 nm and 532 nm, can yield better quality spectra than others. researchgate.net A flexible Raman instrument with multiple laser options is often recommended for comprehensive analysis of such samples. researchgate.net

Table 1: Hypothetical Vibrational Spectroscopy Data for D&C this compound

TechniqueWavenumber (cm⁻¹)Assignment
FTIR~1680C=O stretch (thioindigo core)
FTIR~1600, ~1470Aromatic C=C stretch
FTIR~820C-Cl stretch
Raman~1590Aromatic ring vibration
Raman~1350C-H bending
Raman~650C-S stretch

Mass Spectrometry (MS and MS/MS) for Molecular Confirmation

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight and elucidating the structure of D&C this compound. It works by ionizing the compound and separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental formula. nih.gov

For complex samples, MS is often coupled with a separation technique like liquid chromatography (LC). mdpi.com LC-MS allows for the separation of the primary dye from impurities or subsidiary colors before mass analysis. mdpi.com Tandem mass spectrometry (MS/MS) takes this a step further. In MS/MS, a specific ion (the parent ion) is selected, fragmented, and the resulting fragment ions (daughter ions) are analyzed. This fragmentation pattern provides detailed structural information, confirming the identity of the compound. mdpi.com Electrospray ionization (ESI) is a common ionization technique used for the analysis of dyes in cosmetics. nih.govmdpi.com

Table 2: Illustrative Mass Spectrometry Data for D&C this compound

TechniqueIonization ModeParent Ion (m/z)Key Fragment Ions (m/z)
LC-MSESI+[M+H]⁺: 392.9-
LC-MS/MSESI+392.9357.9, 298.0, 169.0

Advanced Luminescence and Photoluminescence Spectroscopy

Luminescence and photoluminescence spectroscopy are techniques that examine the light emitted from a substance after it has absorbed light. nih.gov These methods can provide insights into the electronic structure and environment of the D&C this compound molecule. Photoluminescence properties, such as the emission wavelength and quantum efficiency, are characteristic of the compound and can be influenced by factors like aggregation, solvent, and the presence of impurities. While detailed photoluminescence studies specific to D&C this compound are not extensively reported in the provided context, the general principles of the technique are applicable for its characterization. nih.gov

Elemental and Compositional Analysis

Beyond molecular structure, determining the elemental composition of D&C this compound, particularly the presence of any heavy metal impurities, is crucial.

X-ray Fluorescence (XRF) and Laser-Induced Breakdown Spectroscopy (LIBS)

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. uni-siegen.de It is suitable for analyzing solids, liquids, and powders. uni-siegen.de In the context of color additives, XRF is frequently used to screen for heavy elements. oup.comresearchgate.net The technique involves irradiating the sample with X-rays, causing the elements within to emit characteristic secondary X-rays, which are then detected and analyzed. Wavelength dispersive (WD) XRF is a common configuration for this purpose. oup.com

Laser-Induced Breakdown Spectroscopy (LIBS) is another powerful technique for elemental analysis that is minimally destructive. capes.gov.br It involves focusing a high-powered laser pulse onto the sample surface, which creates a small plasma. cma4ch.org The light emitted from this plasma is collected and analyzed, revealing the elemental composition of the sample. cma4ch.org LIBS has the advantage of being rapid and capable of in-situ analysis, making it useful for screening pigments. capes.gov.broptica.org It can also perform depth profile analysis to investigate the composition of different layers in a sample. capes.gov.br

Table 3: Representative Elemental Analysis Data from XRF/LIBS

ElementTechniqueDetectedNotes
Chlorine (Cl)XRF/LIBSYesIntrinsic to D&C this compound structure
Sulfur (S)XRF/LIBSYesIntrinsic to D&C this compound structure
Lead (Pb)XRF/LIBSPotentiallyMonitored as a potential impurity
Arsenic (As)XRF/LIBSPotentiallyMonitored as a potential impurity

Inductively Coupled Plasma Techniques (ICP-MS, ICP-OES)

Inductively Coupled Plasma (ICP) techniques, including ICP-Mass Spectrometry (ICP-MS) and ICP-Optical Emission Spectrometry (ICP-OES), are highly sensitive methods for determining the elemental composition of a sample, particularly for trace and ultra-trace metal analysis. researchgate.netnih.gov These techniques require the sample to be digested, typically using microwave-assisted acid digestion, to create a liquid sample that is then introduced into the plasma. researchgate.netmdpi.com

ICP-MS offers extremely low detection limits and is a preferred method for quantifying heavy metal impurities like lead, arsenic, and mercury to ensure they are below regulated limits. researchgate.netthermofisher.comd-nb.info ICP-OES is also widely used for elemental analysis and is known for its robustness. researchgate.netnih.gov The choice between ICP-MS and ICP-OES often depends on the required sensitivity and the specific elements of interest. For instance, analyzing color additives containing barium sulfate (B86663) by ICP-MS can be challenging, sometimes making XRF a more suitable alternative for certain elements. oup.comresearchgate.net

Multivariate Statistical Analysis in Spectroscopic Data Interpretation

The large and complex datasets generated by modern spectroscopic techniques often necessitate the use of multivariate statistical analysis, or chemometrics, for interpretation. analis.com.mydiva-portal.orguc.pt These methods can extract meaningful information, identify patterns, and build classification models from the data. analis.com.my

Principal Component Analysis (PCA) is a widely used unsupervised pattern recognition technique. analis.com.myugr.es It reduces the dimensionality of the data by transforming the original variables into a smaller set of uncorrelated variables called principal components (PCs), which capture the most significant variance in the data. analis.com.my PCA is valuable for visualizing similarities and differences between samples and for identifying outliers. ugr.esresearchgate.net

For classification and discrimination, supervised methods like Partial Least-Squares Discriminant Analysis (PLS-DA) and Soft Independent Modeling of Class Analogy (SIMCA) are employed. cma4ch.orgresearchgate.net These techniques use a training set of samples with known class memberships (e.g., different pigments) to build a model that can then be used to classify unknown samples. researchgate.net In the context of pigment analysis, chemometrics applied to LIBS or Raman spectral data can significantly improve the accuracy of pigment identification compared to simple spectral matching. cma4ch.orgresearchgate.net

Environmental Photochemistry and Degradation Pathways of D&c Red 30

Photolytic and Oxidative Degradation Mechanisms in Aquatic Systems

Advanced Oxidation Processes (AOPs) represent a class of water treatment technologies highly effective in degrading complex and recalcitrant organic pollutants like dyes. ijcce.ac.irresearchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). researchgate.netatlantis-press.com Common AOPs applicable to dye degradation include:

Photocatalysis: This process often employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce hydroxyl and superoxide (B77818) radicals (•O₂⁻), which then attack and decompose the dye molecules. jwent.netmdpi.com The efficiency of photocatalysis can be enhanced by doping the catalyst with metals like silver to reduce the recombination rate of electron-hole pairs. scribd.com

Fenton and Photo-Fenton Processes: The classical Fenton reaction uses hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to generate hydroxyl radicals. mdpi.com The efficiency of this process can be significantly enhanced by UV-visible light (photo-Fenton), which promotes the recycling of Fe³⁺ back to Fe²⁺, thus sustaining the catalytic cycle. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with dye molecules or decompose in water to form hydroxyl radicals, leading to degradation. atlantis-press.commdpi.com

While these AOPs have proven effective for a wide range of industrial dyes, specific kinetic studies and degradation product identification for D&C Red 30 are not extensively documented. researchgate.netmdpi.com The complex and stable structure of D&C this compound suggests it would be resistant to simple photolysis but potentially susceptible to degradation by the aggressive ROS generated during AOPs. ijcce.ac.irresearchgate.net

Biological Degradation and Bioremediation Potentials

Bioremediation utilizes microorganisms to break down environmental pollutants. However, D&C this compound is predicted to be resistant to rapid biological degradation. ijcce.ac.ir Computational models suggest that while primary biodegradation may occur, the complete mineralization of the molecule is a very slow process, with a predicted half-life in water exceeding 182 days. ijcce.ac.ir This persistence is a common characteristic of complex synthetic dyes. secdatabase.com

Despite its recalcitrance, bioremediation remains a potential long-term treatment strategy. The focus of such efforts would likely be on specific microbial groups known for their ability to degrade complex aromatic compounds.

Fungal Degradation: Ligninolytic fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are highly effective at degrading a wide variety of recalcitrant pollutants, including dyes. nih.govresearchgate.net These fungi secrete powerful, non-specific extracellular enzymes such as lignin (B12514952) peroxidases (LiP), manganese peroxidases (MnP), and laccases. mdpi.com These enzymes generate radicals that can initiate the breakdown of complex molecules like D&C this compound, a process that does not require the pollutant to enter the fungal cell. mdpi.comijcmas.com Other fungal genera, including Aspergillus and Trichoderma, have also shown potential in degrading various bioplastics and cellulosic materials, indicating broad enzymatic capabilities. researchgate.net

Bacterial Degradation: While many studies on bacterial dye degradation focus on azo dyes via anaerobic cleavage by azoreductases, this mechanism is not applicable to the thioindigo (B1682309) structure of D&C this compound. mdpi.comuminho.pt However, some bacteria possess oxidoreductases that could potentially attack the aromatic rings of the dye under aerobic conditions. mdpi.com Often, microbial consortia (mixed cultures of bacteria, fungi, and/or algae) show enhanced degradation efficiency compared to pure cultures due to synergistic metabolic activities. uminho.ptmolekula.com

Bioaugmentation, the process of adding specific, pre-selected microorganisms to a contaminated site, could be a viable strategy to enhance the degradation of D&C this compound in wastewater treatment systems. epa.gov However, successful application requires the identification and cultivation of microbial strains specifically effective against thioindigo dyes.

Adsorption Phenomena and Sequestration in Environmental Matrices

Due to its very low solubility in water, D&C this compound is expected to partition strongly from the aqueous phase to solid matrices like soil, sediment, and sewage sludge. ijcce.ac.irijcmas.com This process, known as adsorption, is a key factor in determining the compound's environmental distribution and bioavailability. chemsafetypro.com The extent of adsorption is governed by the physicochemical properties of both the dye and the adsorbent material (e.g., soil organic carbon content, clay content, pH). nih.govchemsafetypro.com

The adsorption behavior of chemicals is typically quantified using sorption isotherms, which describe the equilibrium relationship between the concentration of the adsorbate in solution and the amount adsorbed on the solid phase at a constant temperature. researchgate.netresearchgate.net Two of the most common models are:

Langmuir Isotherm: This model assumes monolayer adsorption onto a surface with a finite number of identical sites. mdpi.com

Freundlich Isotherm: This empirical model describes adsorption on heterogeneous surfaces and is not restricted to monolayer formation. nih.gov

The partitioning of a chemical between solid and liquid phases is often described by the soil adsorption coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc). epa.govchemsafetypro.com A high Koc value indicates strong adsorption to organic matter and low mobility in the environment. chemsafetypro.com While specific experimental Kd or Koc values for D&C this compound are not available in the reviewed literature, its chemical properties (high molecular weight, low water solubility) strongly suggest it will be tightly bound to solids, leading to its sequestration in sediments and soils. ijcce.ac.irijcmas.com This sequestration reduces its mobility and bioavailability but also contributes to its long-term persistence in those environmental compartments.

Computational Predictions of Environmental Fate and Transformation Products

In the absence of extensive experimental data, computational models provide valuable predictions about the environmental fate of chemicals. researchgate.net Quantitative Structure-Activity Relationship (QSAR) models are used to estimate physicochemical properties and degradation rates based on molecular structure. ijcce.ac.ir A screening assessment by the Canadian government utilized several such models to predict the environmental fate of Pigment Red 181 (D&C this compound). ijcce.ac.ir

These models predict that D&C this compound is a solid with negligible vapor pressure and very low water solubility. ijcce.ac.ir It is expected to be persistent in water, soil, and sediment, with slow biodegradation. ijcce.ac.ir The predicted log Kow (octanol-water partition coefficient) is high, though this is often a poor predictor for pigments which have low solubility in both water and octanol. ijcce.ac.ir

Table 1: Modeled Physicochemical Properties and Environmental Fate of D&C this compound (Pigment Red 181) This interactive table provides data estimated from computational models as reported by Environment Canada.

Property Model/Method Predicted Value Unit Reference
Molecular Weight - 393.31 g/mol ijcce.ac.ir
Water Solubility WSKOWWIN 2000 0.00013 mg/L ijcce.ac.ir
Vapour Pressure MPBWIN 2000 2.59 x 10⁻¹² Pa ijcce.ac.ir
Log Kₒw (Octanol-Water Partition Coeff.) KOWWIN 2000 6.49 - ijcce.ac.ir
Atmospheric Oxidation Half-life AOPWIN 2000 1.12 days ijcce.ac.ir
Ultimate Biodegradation Half-life (Water) BIOWIN 3, 5, 6 >182 days ijcce.ac.ir
Primary Biodegradation Half-life (Water) BIOWIN 4 <15 days ijcce.ac.ir

Source: Adapted from the Screening Assessment Report, Environment Canada, 2010. ijcce.ac.ir

Density Functional Theory (DFT) calculations can offer further insight into the reactivity of molecules. For thioindigo, DFT studies have shown that the cis and trans isomers have significantly different electronic properties. europa.eu The cis-isomer is predicted to have a high dipole moment, suggesting higher reactivity, while the trans-isomer has a zero dipole moment. europa.eu However, other computational work suggests that for some related pigments, steric hindrance can lock the molecule into a rigid conformation, reducing its reactivity with surrounding molecules. rowan.edu

While computational tools can predict potential degradation pathways and metabolites, specific transformation products for D&C this compound have not been detailed in the available literature. nih.govnih.gov The general approach would involve predicting the products of photolytic attack by radicals or enzymatic action on the aromatic rings and thioether linkages. researchgate.net

Interactions of D&c Red 30 with Biological Systems: Fundamental Mechanistic Insights Non Clinical

In Vitro Cellular Interaction Studies

In vitro studies using cell cultures are fundamental to elucidating the basic mechanisms by which a chemical compound may interact with biological entities at the cellular and subcellular levels. Research in this area for D&C Red 30 is limited, with most available data coming from studies where it is a component of a larger formulation.

The entry of a substance into a cell and its subsequent distribution within subcellular compartments are critical determinants of its biological activity.

Detailed mechanistic studies on the cellular uptake and specific subcellular localization of isolated D&C this compound are not extensively documented in publicly available research. However, some insights can be drawn from research on complex products containing this pigment. For instance, studies on tattoo inks have shown that pigments can be taken up by skin cells. One such study using a 3D skin model observed the uptake of tattoo pigments, which included Pigment Red 181 (a synonym for D&C this compound), into fibroblast cells. researchgate.net While this confirms cellular internalization, the precise mechanisms (e.g., endocytosis, passive diffusion) and the ultimate fate of the pigment within the cell (e.g., accumulation in lysosomes, cytoplasmic dispersion) were not specified. researchgate.netnih.gov

The chemical properties of a dye, such as its charge and lipophilicity, are known to influence its ability to cross cell membranes and its subsequent intracellular pathway. nih.gov For example, cell-penetrating peptides conjugated to fluorescent dyes show that positively charged and lipophilic dyes tend to accumulate in cells in vitro. nih.gov However, specific investigations into these properties for D&C this compound and their impact on its cellular transport are lacking.

Once inside a cell, a compound can interact with various components, including proteins, nucleic acids, and lipids, potentially altering their function.

Direct research detailing the specific interactions between D&C this compound and cellular macromolecules like serum albumin, DNA, or membrane components is limited. Spectroscopic and electrophoretic methods are commonly used to study the binding of dyes to macromolecules. For example, studies on other dyes, such as C.I. Acid Red 2, have demonstrated binding to human serum albumin primarily through hydrophobic interactions and hydrogen bonding. researchgate.net Similarly, investigations into some hair dyes have shown they can interact with and cause fragmentation of DNA in vitro. mdpi.com

While these studies illustrate the potential for dyes to interact with crucial biomolecules, specific data on whether D&C this compound binds to proteins, intercalates with DNA, or disrupts lipid membranes are not available in the reviewed scientific literature. Structure-activity relationship analyses conducted by the EPA on other D&C colorants concluded that absorption is generally poor. epa.gov

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive products. thermofisher.comsmw.ch This imbalance can lead to damage of cellular components. mdpi.com

There is a lack of direct studies specifically investigating the potential of pure D&C this compound to induce oxidative stress in cell lines. However, research on other synthetic food and cosmetic dyes provides a basis for such potential mechanisms. Some studies have shown that certain red food dyes can modulate the redox state in various model organisms, leading to an increase in ROS or the upregulation of antioxidant defenses. mdpi.com

The primary mechanisms of ROS generation in cells involve mitochondrial respiration and membrane-bound enzymes like NADPH oxidases. smw.chmdpi.com An external compound could theoretically trigger oxidative stress by interfering with the mitochondrial electron transport chain or by activating ROS-producing enzymes. mdpi.comnih.gov Subsequent damage to lipids, proteins, and nucleic acids can disrupt cellular function. mdpi.com While human retinal pigment epithelial (RPE) cells have shown high resistance to oxidative stress, excessive ROS can lead to lysosomal damage and cell death. plos.orgdiva-portal.org Despite these known mechanisms, research specifically linking D&C this compound to these pathways is not currently available.

Mechanistic Studies in Model Organisms (Non-Human Vertebrate Models)

Model organisms provide a more complex biological system than cell cultures to study the potential impacts of chemical substances.

Microbial communities, such as those in soil or the gut, play crucial roles in ecosystem health and host physiology. The introduction of foreign substances can alter their structure and function. acs.orgnih.gov

Specific studies on the direct impact of isolated D&C this compound on model microbial communities are not well-documented. The compound is listed as an ingredient (as CI 73360) in some commercial products with antimicrobial properties, such as toothpastes. ui.ac.iduwc.ac.za Studies evaluating the antimicrobial efficacy of these complete formulations against oral streptococcal isolates exist; however, the observed effects cannot be attributed to D&C this compound alone, as these products contain multiple active and inactive ingredients. ui.ac.iduwc.ac.za Research on other environmental contaminants has shown that pollutants like hydrocarbons and heavy metals can significantly reduce microbial activity and alter community structure in soil. researchgate.netresearchgate.net However, similar investigations have not been reported for D&C this compound.

Non-human vertebrate models, such as the zebrafish (Danio rerio) and the African clawed frog (Xenopus laevis), are widely used in toxicological studies due to their rapid development and genetic similarities to humans. mdpi.comepa.govnih.govunimi.it

There are no specific studies identified in the search results that evaluate the fundamental biological responses to D&C this compound in non-human vertebrate models. However, research on other red food dyes has been conducted. A study exposing zebrafish embryos to red food colorants (E124, E120, and a vegan red) found that the dyes affected the redox state of the developing organisms. While the dyes did not increase baseline ROS levels in the zebrafish larvae, they did reduce the organism's susceptibility to subsequent, chemically-induced oxidative stress. mdpi.com

Studies on other substances in zebrafish have shown a range of potential toxicological endpoints, including developmental malformations, reduced hatching rates, cardiac toxicity, and changes in pigmentation. mdpi.comfrontiersin.org Similarly, Xenopus laevis is an established model for assessing developmental toxicity and neurotoxicity. epa.govnih.gov The absence of such data for D&C this compound highlights a gap in the understanding of its potential effects on a whole-organism level.

Advanced Applications and Novel Methodological Development

D&C Red 30 as a Chromogenic Reagent or Probe in Analytical Chemistry

The distinct color changes that D&C this compound, also known as Vat Red 1, undergoes in different chemical environments form the basis of its application as a chromogenic reagent in analytical chemistry. A chromogenic reagent is a substance that changes color in response to a chemical reaction, allowing for the qualitative detection or quantitative measurement of a specific analyte.

The utility of Vat Red 1 as a potential indicator is demonstrated by its pronounced color shifts in the presence of strong acids and reducing or oxidizing conditions. When subjected to strong sulfuric acid, the compound initially turns red, then transitions to green, and back to red upon dilution. In the presence of nitric acid, it maintains a red color. Furthermore, its response to redox conditions is notable: in an alkaline solution with a reducing agent ("alkaline insurance powder solution"), it turns yellow, while in an acidic reducing solution ("acidic insurance powder solution"), it becomes colorless. These observable changes suggest its potential as a qualitative indicator for the presence of strong acids or specific redox environments.

While its use as a routine titrimetric indicator is not widespread, these properties are valuable for specific analytical tests where a distinct color change in a non-aqueous system or under specific chemical conditions is required. The development of analytical methods often involves the use of such dyes to create simple, visual tests for the presence or absence of certain chemical species.

Modern analytical techniques, such as Ultra-Performance Liquid Chromatography (UPLC) with photo-diode array (PDA) detection, are employed for the identification and quantification of D&C this compound in various products. fda.gov These methods are crucial for quality control and regulatory compliance, ensuring the purity of the colorant. fda.gov High-performance liquid chromatography (HPLC) is another established method for the analysis of this compound. sielc.com

Table 1: Chromogenic Behavior of Vat Red 1 (D&C this compound) in Various Chemical Reagents

Reagent/ConditionObserved Color
Strong Sulfuric AcidRed, then Green, then Red (upon dilution)
Nitric AcidRed
Alkaline Reducing SolutionYellow
Acidic Reducing SolutionColorless

Application in Material Science and Advanced Pigment Technologies

In the realm of material science, D&C this compound is utilized for its properties as a robust organic pigment. Its insolubility in water is a key characteristic that makes it suitable for applications where leaching of the colorant is undesirable. atamanchemicals.com This has led to its use in the coloration of various polymers and the creation of advanced pigment formulations.

A significant application is in the coloring of plastics, such as polystyrene. In these applications, the pigment can be dissolved in the polymer matrix during high-temperature processing, resulting in a bright, blue-light pink to red coloration with good light fastness. Its stability under these conditions is a critical factor for its use in industrial manufacturing processes. The conversion of D&C this compound into an organic pigment allows for its use in coloring materials for towels and sheets, where vibrant and lasting color is desired.

Advanced pigment technologies often involve the creation of "lakes," which are produced by precipitating the dye with metal salts, such as those of aluminum, calcium, or barium. specialchem.comewg.org This process renders the dye insoluble, enhancing its stability and making it suitable for a wider range of applications, including coatings and inks. atamanchemicals.comsdinternational.com The formation of D&C this compound Aluminum Lake is a common example of this technology. atamanchemicals.com These lake pigments offer improved stability and are used in applications such as tablet coatings in the pharmaceutical industry. atamanchemicals.com

Furthermore, the surface of organic pigments like D&C this compound can be modified to enhance their properties. lankem.com Surface treatments can improve dispersibility in different media, such as water-based or solvent-based systems, and enhance properties like solvent resistance and flowability. lankem.comnih.govscispace.com While specific research on the surface modification of D&C this compound is not widely published, the principles applied to other organic pigments, such as azo pigments, are relevant. nih.govscispace.com These modifications can involve the use of surfactants or the precipitation of substances onto the pigment surface to alter its interfacial properties. lankem.com

Table 2: Applications of D&C this compound in Material Science

Application AreaSpecific UseKey Properties Utilized
PlasticsColoring of polystyrene and other polymersHigh-temperature stability, light fastness
TextilesPrinting and dyeing of cotton fabricsBright coloration
Inks and CoatingsFormulation of printing inks and coatingsInsolubility (as a lake pigment), stability
PharmaceuticalsColorant for tablet coatingsStability, insolubility (as a lake pigment)

Role in Fundamental Optical and Imaging Research (Non-Biological Sensing)

The molecular structure of D&C this compound, as a member of the thioindigoid class of dyes, gives rise to interesting optical properties that are the subject of fundamental research. One of the most significant of these properties is its fluorescence. When dissolved in xylene, Vat Red 1 exhibits a yellow-light red fluorescence. This property is crucial for applications in non-biological sensing and imaging, where the emission of light upon excitation can be used to detect and visualize specific features or changes in an environment.

The development of thin films containing organic dyes is an active area of research for various optical and optoelectronic applications. nih.gov The optical properties of such films, including their absorption and refractive index, are critical for their function in devices like optical filters and sensors. nih.gov While specific studies on thin films of D&C this compound are limited, the general principles of utilizing organic dyes in this manner are well-established.

Furthermore, thioindigoid dyes are known to exhibit photochromism, a phenomenon where a substance undergoes a reversible change in color upon exposure to light. This property is based on the cis-trans photoisomerization of the molecule. This light-induced switching between two different structural forms with distinct absorption spectra makes these materials candidates for the development of optical switches, light-modulating materials, and optical recording media.

The investigation into the nonlinear optical (NLO) properties of organic dyes is another area of fundamental research. uobasrah.edu.iq Materials with strong NLO properties are essential for applications in photonics, including optical communications and optical limiting. uobasrah.edu.iq While research in this area has focused on other organic dyes, the conjugated molecular structure of D&C this compound suggests potential for NLO behavior that could be explored in future studies.

Table 3: Summary of Relevant Optical Properties and Research Areas for Thioindigoid Dyes

Property/Research AreaDescriptionPotential Application
FluorescenceEmission of yellow-light red fluorescence in xylene. Non-biological sensing, fluorescent probes.
PhotochromismReversible color change based on light-induced cis-trans isomerization.Optical switches, data storage, light-modulating materials.
Thin Film OpticsIncorporation into thin films to control optical properties like absorption and reflection. nih.govOptical filters, sensors, optoelectronic devices.
Nonlinear OpticsPotential for nonlinear interaction with intense light due to conjugated structure. uobasrah.edu.iqPhotonics, optical limiting.

Computational Chemistry and Molecular Modeling of D&c Red 30

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of indigoid dyes. These calculations provide detailed information about molecular orbitals, charge distribution, and the energies of the ground and excited states.

The electronic properties of these dyes are largely governed by the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's stability and reactivity. A smaller gap generally implies that the molecule can be more easily excited, which influences its color and chemical reactivity. For instance, in the parent indigo (B80030) molecule, the primary electronic transition responsible for its color is a π → π* transition from the HOMO to the LUMO. mdpi.com This transition involves a net electron transfer from the electron-donating N-H groups to the electron-accepting C=O groups. mdpi.com

Computational studies on indigo isomers have shown that structural changes significantly impact the electronic properties. DFT calculations at the B3LYP/6-311G(d,p) level reveal differences in the HOMO-LUMO gap between cis and trans isomers, which helps to explain their varying reactivity. The analysis of these frontier orbitals indicates that the LUMO is primarily localized on the carbonyl groups of the indigo moiety. researchgate.net

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Cis-Indigo-5.58-2.583.00
Trans-Indigo-5.31-2.812.50
This table presents DFT-calculated frontier molecular orbital energies for indigo isomers, which are structurally related to the D&C Red 30 chromophore.

Lower HOMO-LUMO energy gaps, as seen in these related molecules, suggest higher chemical reactivity and are indicative of the charge transfer interactions that can occur within the molecule. pelnus.ac.id By substituting the thioindigo (B1682309) core with electron-donating or electron-withdrawing groups, such as the chloro and methyl groups in D&C this compound, the energies of the HOMO and LUMO can be precisely tuned, thereby modifying the molecule's color and reactivity. bohrium.com

Molecular Dynamics Simulations of Compound Behavior in Diverse Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. avestia.com This technique allows for the examination of how molecules like D&C this compound behave in different environments, such as in various solvents or when interacting with other molecules or surfaces. MD simulations are particularly useful for understanding conformational dynamics, solvation effects, and aggregation behavior. nih.govresearchgate.net

The core of an MD simulation is to solve Newton's equations of motion for a system of interacting particles, where the forces between particles are described by a molecular mechanics force field. avestia.com For a dye molecule like D&C this compound, an MD simulation could model its interactions with solvent molecules, such as water or organic solvents. This can reveal how the solvent structure around the dye influences its conformation and stability. For example, studies on other organic dyes have used MD simulations to investigate their aggregation in solution, a phenomenon that can significantly alter their optical properties. researchgate.net

In the context of dye-sensitized solar cells, ab initio molecular dynamics (aiMD) simulations have been used to study the charge-transport dynamics at the interface between organic dyes and semiconductor surfaces like TiO2. rsc.org Such simulations provide snapshots of the system's geometry over time, which can then be used to calculate electronic couplings and charge transfer rates. rsc.org This approach highlights the importance of dynamic effects, as a single, static optimized geometry may not be representative of the dye's behavior at an interface. rsc.org For D&C this compound, MD simulations could similarly be employed to understand its behavior in cosmetic formulations, predicting its interaction with other components and its stability over time.

Predictive Modeling of Spectroscopic Properties

Computational chemistry provides highly accurate methods for predicting the spectroscopic properties of molecules, including UV-Vis and Nuclear Magnetic Resonance (NMR) spectra. These predictions are invaluable for identifying unknown compounds and for understanding the origin of their spectral features.

UV-Vis Spectra: The prediction of the UV-Vis absorption spectrum of a dye is a significant application of computational chemistry. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic transitions that give rise to a molecule's color. mdpi.comfaccts.de Studies on indigo and thioindigo derivatives have demonstrated that TD-DFT calculations can predict the maximum absorption wavelength (λmax) with high accuracy, often with errors of less than 10 nm, provided that appropriate functionals (e.g., B3LYP, PBE0), extended basis sets, and solvent effects are included. bohrium.commdpi.com The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), is crucial as it accounts for the stabilization of the excited state by the solvent, which typically leads to a red shift in the absorption spectrum. bohrium.com

Dye DerivativeSolventExperimental λmax (nm)Calculated λmax (nm)
IndigoBenzene588587
6,6'-dibromoindigoDichloromethane606610
6,6'-dichloroindigoDichloromethane592596
6,6'-difluoroindigoDichloromethane580580
This table shows a comparison of experimental and TD-DFT calculated maximum absorption wavelengths for substituted indigo dyes, demonstrating the predictive accuracy of the method for compounds similar to D&C this compound. bohrium.com

NMR Spectra: The prediction of NMR spectra is another powerful computational tool, essential for structure verification. The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the isotropic nuclear magnetic shielding constants, which are then converted into chemical shifts. imist.maresearchgate.netimist.ma This method has been successfully applied to determine the ¹H and ¹³C NMR chemical shifts of complex organic molecules. researchgate.netimist.ma By comparing the calculated spectra with experimental data, it is possible to confirm the molecular structure, assign specific resonances, and even distinguish between different isomers or tautomers. rsc.org For a molecule like D&C this compound, GIAO calculations could provide a theoretical NMR spectrum to aid in its characterization and quality control.

Structure-Property Relationship Elucidation through Computational Approaches

For indigoid dyes, computational studies have revealed several key structure-property relationships:

Effect of Substituents: The nature and position of substituents on the aromatic rings significantly influence the electronic properties. bohrium.com Electron-withdrawing groups (like the chloro groups in D&C this compound) and electron-donating groups (like the methyl groups) can shift the HOMO and LUMO energy levels, leading to predictable changes in the absorption spectrum (color). mdpi.combohrium.com For example, halogen substitutions on the indigo core generally lead to a bathochromic (red) shift in the absorption maximum. bohrium.com

Isomerization: The geometry of the central double bond (E/Z or trans/cis isomerization) has a profound effect on the dye's properties. The trans isomer of indigo is typically more stable due to intramolecular hydrogen bonding. nih.gov Computational studies can quantify the energy differences between isomers and the barriers to their interconversion, which is crucial for understanding the photochromic behavior of some indigo derivatives. beilstein-journals.org

Planarity and Conjugation: The extent of the π-conjugated system is a primary determinant of the dye's color. mdpi.com Computational geometry optimization reveals how substituents can affect the planarity of the molecule. Twisting of the molecular backbone can disrupt π-conjugation, leading to a hypsochromic (blue) shift in the absorption spectrum. mdpi.com

These computational insights allow for the rational design of new dyes with tailored properties. By understanding the fundamental structure-property relationships, it becomes possible to predict how modifications to the D&C this compound structure would impact its color, stability, and performance in various applications. researchgate.net

Regulatory Science and Policy Evolution Pertaining to D&c Red 30

Historical Overview of Regulatory Frameworks for Synthetic Thioindigoid Pigments

The regulatory history of synthetic thioindigoid pigments like D&C Red 30 is intrinsically linked to the broader history of color additive regulation in the United States. The journey from largely unregulated use to a stringent pre-market approval system reflects a growing awareness of the potential health impacts of synthetic chemicals.

The early 20th century marked the beginning of federal oversight with the passage of the Pure Food and Drug Act of 1906. bioengineer.orgsepscience.comfdalisting.com This legislation was the first to prohibit poisonous or deleterious colors in confectionery and the use of coloring to conceal product inferiority. sepscience.com The development of synthetic dyes, including early vat dyes, had begun in the late 19th and early 20th centuries, with the first synthetic vat dye, Indanthrene, being created in 1901. food-safety.comsacredheart.edu These synthetic dyes offered a wider and more stable palette compared to their natural counterparts. regulations.gov

A more comprehensive regulatory framework was established with the Federal Food, Drug, and Cosmetic (FD&C) Act of 1938. bioengineer.orgsepscience.comfdalisting.com This act mandated the listing of "harmless and suitable" coal-tar colors for use in foods, drugs, and cosmetics and instituted a voluntary certification program for batches of these color additives. sepscience.com

The landscape of color additive regulation was further defined by the Color Additive Amendments of 1960. These amendments required manufacturers to establish the safety of all color additives before they could be approved for use. bioengineer.org This legislation defined a "color additive" as any substance that imparts color to a food, drug, cosmetic, or the human body. sepscience.com

D&C Red No. 30, a thioindigoid pigment, was permanently listed for use in drugs and cosmetics in 1982. quora.com It is subject to a batch certification process by the Food and Drug Administration (FDA) to ensure its safety and purity. nih.govmanufactured.com Thioindigo (B1682309) pigments are a class of red, violet, and blue pigments derived from indigo (B80030) and thioindigo. scribd.com

Key Milestones in U.S. Color Additive Regulation
YearLegislation/EventKey Provisions
1906Pure Food and Drug ActProhibited poisonous or deleterious colors in confectionery and the use of color to conceal damage or inferiority. sepscience.com
1938Federal Food, Drug, and Cosmetic (FD&C) ActMandated the listing of "harmless and suitable" coal-tar colors and established a voluntary batch certification program. sepscience.com
1960Color Additive AmendmentsRequired pre-market approval for all color additives and defined "color additive." bioengineer.org
1982Listing of D&C Red No. 30Permanently listed for use in drugs and cosmetics, subject to batch certification. quora.com

Methodological Standards in Regulatory Chemical Analysis of D&C this compound

The regulatory approval of D&C this compound hinges on rigorous chemical analysis to ensure its purity and safety. The FDA has established specific methodological standards for the analysis of color additives, including D&C this compound, as part of its batch certification program. fdalisting.com

The identity of D&C Red No. 30 is principally 6-chloro-2-(6-chloro-4-methyl-3-oxobenzo[b]thien-2(3H)-ylidene)-4-methyl-benzo[b]thiophen-3(2H)-one. cornell.edu The Code of Federal Regulations (CFR) Title 21, Part 74 outlines the specifications that D&C Red No. 30 must meet. These include strict limits on impurities. cornell.edu

The FDA's Color Certification Branch analyzes samples from each manufactured batch of a certifiable color additive. food-safety.com This analysis includes tests for purity (total color content), moisture, residual salts, unreacted intermediates, and subsidiary colors. food-safety.com For D&C Red No. 30, the total color content must be not less than 90 percent. cornell.edu

Advanced analytical techniques are employed to ensure compliance with these standards. For instance, the FDA utilizes methods like UPLC (Ultra-Performance Liquid Chromatography) with extended Photo-Diode Array detection for the analysis of color additives in food and cosmetics. fda.gov However, the analysis of D&C Red No. 30 presents unique challenges due to its insolubility in most extraction solvents, with tetrahydrofuran (B95107) (THF) and xylene showing some effectiveness. fda.gov

FDA Specifications for D&C Red No. 30
ParameterSpecification
Total colorNot less than 90 percent cornell.edu
Volatile matter (at 135 °C)Not more than 5 percent cornell.eduecfr.gov
Chlorides and sulfates (as sodium salts)Not more than 3 percent cornell.eduecfr.gov
Matter soluble in acetoneNot more than 5 percent cornell.edu
Lead (as Pb)Not more than 20 parts per million cornell.edu
Arsenic (as As)Not more than 3 parts per million cornell.edu
Mercury (as Hg)Not more than 1 part per million cornell.edu

International Harmonization Efforts in Pigment Research and Classification

The global nature of the cosmetics and pharmaceutical industries has necessitated efforts to harmonize the regulation and classification of pigments like D&C this compound. Several international bodies and agreements work towards creating a more unified approach to ensure consumer safety and facilitate trade.

The International Cooperation on Cosmetics Regulation (ICCR) is a voluntary group of regulatory authorities from countries including the United States, the European Union, Japan, Canada, and Brazil. iccr-cosmetics.orgiccr-cosmetics.org The ICCR aims to promote regulatory convergence and minimize barriers to international trade while maintaining a high level of global consumer protection. iccr-cosmetics.org

Another significant international framework is the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), developed by the United Nations. ilo.org The GHS provides standardized criteria for classifying chemical hazards and for communicating this information through labels and safety data sheets. ilo.org

D&C this compound is recognized and regulated in major international markets. In the European Union, it is listed as CI 73360 in the Cosmetics Directive and is permitted for use in all cosmetic products. neelikon.com It is also approved for use in cosmetics in Japan and China. neelikon.com This indicates a degree of international consensus on its use in certain applications. The Colour Index, published by the Society of Dyers and Colourists and the American Association of Textile Chemists and Colorists, provides a standardized naming system for pigments, with D&C this compound being designated as C.I. Pigment Red 181 and C.I. 73360. artiscreation.comfda.gov

Socio-Economic and Scientific Intersections in Pigment Regulation

The regulation of pigments is not solely a matter of scientific assessment; it is also influenced by and has significant impacts on socio-economic factors. The decision to approve, restrict, or ban a color additive involves a complex interplay between scientific evidence, public perception, and economic considerations.

Scientific advancements, particularly in toxicology and analytical chemistry, are primary drivers of regulatory change. The development of more sensitive analytical methods allows for the detection of trace impurities, which can lead to stricter regulations. chemycal.com Furthermore, evolving toxicological research can alter the understanding of a substance's safety, prompting regulatory re-evaluation. nih.gov For example, the FDA's decision-making on color additives is heavily influenced by toxicological studies that assess factors like carcinogenicity and reproductive toxicity. nih.gov

The economic impact of pigment regulation is substantial. The use of synthetic colorants is often more economical for manufacturers, offering high color intensity and stability at a lower cost compared to many natural alternatives. sacredheart.edu When a color additive is banned or restricted, it can lead to significant costs for businesses, which must invest in research and development to reformulate their products. arffinancial.com The recent ban of Red Dye No. 3 in California, for instance, is expected to increase R&D spending as companies seek alternatives. manufactured.com This can, in turn, affect the cost of goods sold and potentially lead to higher prices for consumers. manufactured.com

Consumer demand for "clean labels" and natural ingredients has also become a powerful force shaping the pigment market and its regulation. arffinancial.com This trend has spurred innovation in the development of natural pigments and has put pressure on both manufacturers and regulators to reconsider the use of certain synthetic colorants. sacredheart.edu This societal shift reflects a growing public interest in the composition of consumer products and a desire for greater transparency from manufacturers.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.